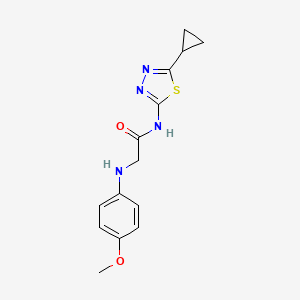![molecular formula C13H16N2O3 B5135134 N-(2-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5135134.png)
N-(2-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as MVE-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MVE-2 is a member of the ethylenediamine family and has a molecular formula of C16H22N2O2.
Mechanism of Action
The mechanism of action of MVE-2 involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, MVE-2 can prevent the degradation of proteins that are essential for the survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
MVE-2 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and activation of caspases. Additionally, MVE-2 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of MVE-2 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment with fewer side effects. However, one of the limitations of MVE-2 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of MVE-2. One potential direction is the use of MVE-2 in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of MVE-2 for the treatment of cancer. Finally, the development of more water-soluble derivatives of MVE-2 could improve its bioavailability and make it a more viable candidate for clinical use.
In conclusion, MVE-2 is a promising chemical compound with potential applications in cancer research and other scientific fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a topic of interest for further research and development. The future directions for the research and development of MVE-2 are numerous and could lead to significant advancements in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of MVE-2 involves a multi-step process that includes the reaction of 2-methylphenylamine with ethylenediamine to form N-(2-methylphenyl)ethylenediamine. This intermediate is then reacted with ethyl vinyl ether to yield MVE-2.
Scientific Research Applications
MVE-2 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MVE-2 is in the field of cancer research. Studies have shown that MVE-2 can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
properties
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-9-8-14-12(16)13(17)15-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRIYEYCJFJARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2-phenylethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5135062.png)
![5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5135075.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)glycinamide](/img/structure/B5135094.png)
![1-(3-bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5135099.png)
![N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5135102.png)

![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5135116.png)
![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5135124.png)
![N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B5135127.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B5135135.png)
![ethyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5135143.png)

![N-{2-[(4-bromobenzyl)thio]-1,3-benzothiazol-6-yl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5135151.png)